molecular formula C16H23NO4 B8440287 4-(Tert-butoxycarbonyl)-2-(ethylamino)-3,6-dimethylbenzoic acid

4-(Tert-butoxycarbonyl)-2-(ethylamino)-3,6-dimethylbenzoic acid

Cat. No. B8440287
M. Wt: 293.36 g/mol
InChI Key: JPEWPACMLRNKNQ-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

1-tert-Butyl 4-methyl 3-(ethylamino)-2,5-dimethylterephthalate (142 mg, 0.463 mmol) was dissolved in dioxane (2 mL) and was cooled in an ice bath. 2N Lithium hydroxide (0.25 mL) was added and the mixture was stirred for 16 h and then methanol (0.5 mL) and 2N lithium hydroxide (0.25 mL) were added, and the mixture was stirred at ambient temperature for 1.5 h. The mixture was cooled in an ice bath and 1N sodium hydroxide (0.5 mL) was added and the mixture was stirred for 1 h and then was warmed to ambient temperature and was stirred for a further 1 h. The mixture was stirred at 50-55° C. for a further 16 h and then was cooled to ambient temperature and acidified with 1N hydrochloric acid to pH ˜4.5. The mixture was diluted with water and extracted with ethyl acetate (2×). The organic portion was dried over sodium sulfate, then filtered and concentrated to provide 4-(tert-butoxycarbonyl)-2-(ethylamino)-3,6-dimethylbenzoic acid (115 mg, 0.392 mmol, 85% yield) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H), 2.97 (q, 2H), 2.67 (s, 3H), 2.46 (s, 3H), 1.61 (s, 9H), 1.34 (t, 3H); MS (EI) for C16H23NO4: 294 (MH+).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:5]([CH3:22])=[C:6]([CH:14]=[C:15]([CH3:21])[C:16]=1[C:17]([O:19]C)=[O:18])[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH3:2].[OH-].[Li+].[OH-].[Na+].Cl>O1CCOCC1.O.CO>[C:10]([O:9][C:7]([C:6]1[CH:14]=[C:15]([CH3:21])[C:16]([C:17]([OH:19])=[O:18])=[C:4]([NH:3][CH2:1][CH3:2])[C:5]=1[CH3:22])=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
142 mg
Type
reactant
Smiles
C(C)NC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred for a further 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50-55° C. for a further 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=C(C(=C(C(=O)O)C(=C1)C)NCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.392 mmol
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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